molecular formula C24H19IN2O3 B12467718 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide

Cat. No.: B12467718
M. Wt: 510.3 g/mol
InChI Key: MYLKHMIWSQOFHE-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzamide moiety, an iodophenyl group, and a dioxooctahydrocyclopropaisoindol ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide typically involves multiple steps, including the formation of the core ring system and the introduction of the iodophenyl and benzamide groups. One common approach is to start with the cyclization of appropriate precursors under controlled conditions to form the dioxooctahydrocyclopropaisoindol ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques to ensure the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.

    3,4-dihydropyrimidin-2(1H)-ones: Compounds with diverse biological activities and applications in medicinal chemistry.

Uniqueness

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide stands out due to its unique ring system and the presence of both iodophenyl and benzamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19IN2O3

Molecular Weight

510.3 g/mol

IUPAC Name

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C24H19IN2O3/c25-13-4-6-14(7-5-13)26-22(28)12-2-1-3-15(10-12)27-23(29)20-16-8-9-17(19-11-18(16)19)21(20)24(27)30/h1-10,16-21H,11H2,(H,26,28)

InChI Key

MYLKHMIWSQOFHE-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)NC6=CC=C(C=C6)I

Origin of Product

United States

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